

2-AA HDAC1 epigenetic reprogramming

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Compound Focus: 2'-Aminoacetophenone

CAS No.: 551-93-9

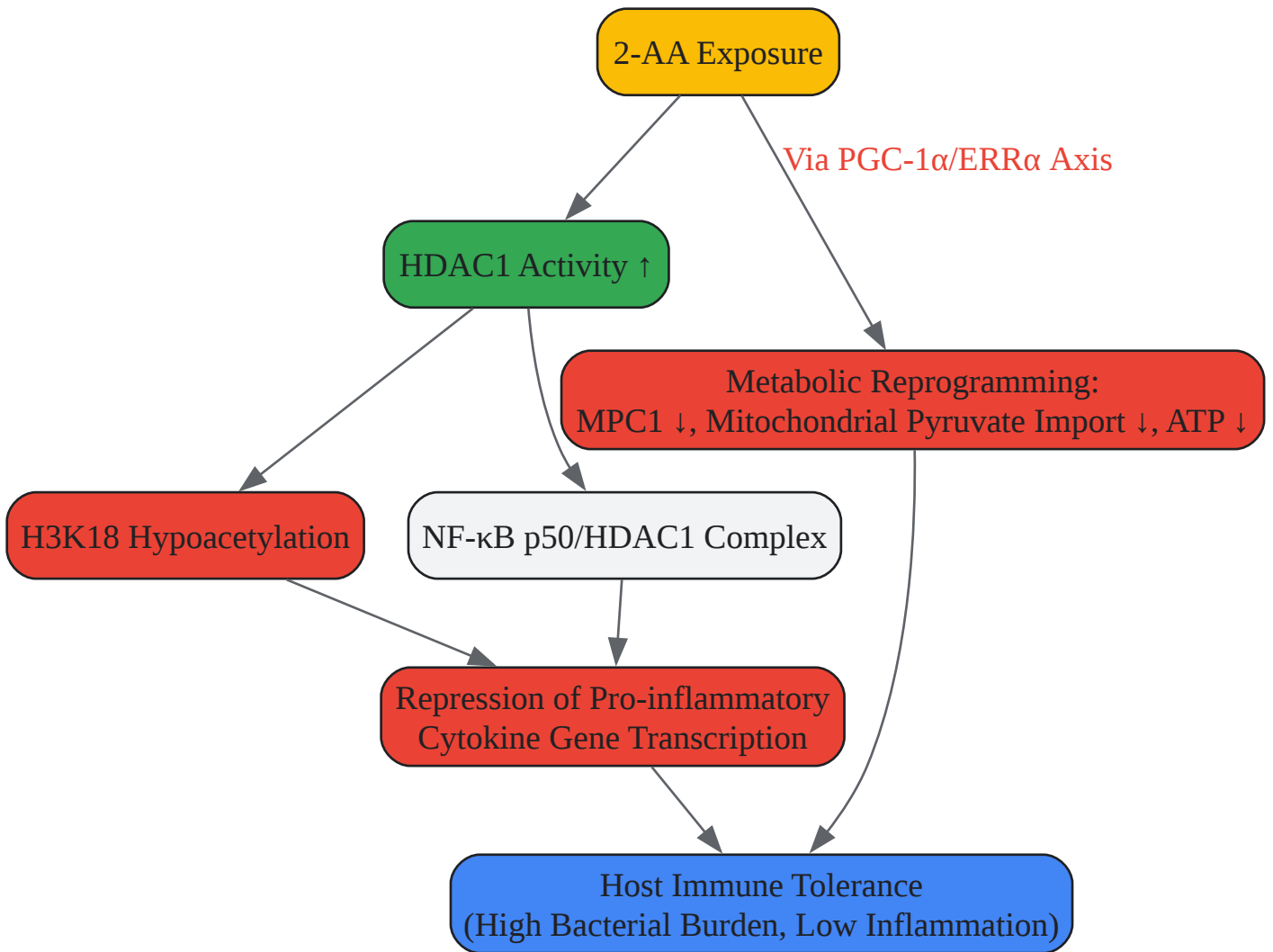
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Core Mechanism of 2-AA and HDAC1

The quorum-sensing molecule **2-Aminoacetophenone (2-AA)** produced by *Pseudomonas aeruginosa* triggers a state of long-term immunotolerance in host immune cells, allowing high bacterial burden without compromising host survival. The central mechanism involves epigenetic reprogramming via **Histone Deacetylase 1 (HDAC1)** [1] [2].

The schematic below illustrates this 2-AA/HDAC1-mediated immunomodulation pathway.



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Key Quantitative Data

The tables below summarize core experimental findings from foundational studies.

Table 1: Immunomodulatory and Epigenetic Effects of 2-AA [1]

Parameter	Experimental System	Effect of Initial 2-AA Exposure	Effect after 2-AA Pre-treatment & Re-exposure (Tolerization)
NF-κB Activity	THP-1 human monocytes	Increased reporter activity	Reduced reporter activity
Pro-inflammatory Cytokines (TNF-α, IL-1β)	THP-1 & primary human/mouse macrophages	Increased mRNA & protein secretion	Attenuated mRNA & protein secretion
HDAC Activity	Human monocytes & mouse macrophages	Induced	Amplified and sustained
Histone H3K18 Acetylation	Mouse macrophages & human monocytes	Global & promoter-specific levels increased	Attenuated at promoter loci (e.g., TNF-α)
HDAC1 Specificity	Inhibitor profiling (MS275, TSA, VPA)	-	Immunomodulation blocked by HDAC1 inhibitors

Table 2: Metabolic Reprogramming and In Vivo Persistence [3]

Parameter	Experimental System	Effect of Initial 2-AA Exposure	Effect in 2-AA Tolerized Cells
Intracellular ATP & Acetyl-CoA	Mouse Bone Marrow-Derived Macrophages (BMDM)	Increased at 1h & 6h	Decreased after 48h; unresponsive to re-exposure
Mitochondrial Pyruvate Carrier (MPC1)	Mouse BMDM	-	Decreased expression
PGC-1α/ERRα Axis	Mouse BMDM	-	Impaired interaction, reduced ERRα nuclear presence

Parameter	Experimental System	Effect of Initial 2-AA Exposure	Effect in 2-AA Tolerized Cells
Bacterial Persistence	Murine infection model	-	Associated with 2-AA-mediated decrease in ATP/acetyl-CoA

Experimental Protocols for Key Findings

For researchers aiming to replicate or build upon these findings, here are the methodologies for the central experiments.

Establishing 2-AA Mediated Tolerance in Immune Cells [1]

- **Cell Models:** THP-1 human monocytic cell line, primary human monocyte-derived macrophages, or mouse primary macrophages (e.g., from bone marrow).
- **2-AA Preparation:** Use synthetic, endotoxin-free 2-AA. A common working concentration is **150 μM** , dissolved in a suitable vehicle (e.g., DMSO) with final DMSO concentration matched in controls [1].
- **Tolerization Protocol:**
 - **Pretreatment/Priming:** Expose cells to 150 μM 2-AA for **24 hours**.
 - **Washing:** Remove the 2-AA-containing medium and wash cells thoroughly with PBS.
 - **Rest Period:** Incubate cells in fresh, 2-AA-free medium for a defined period (e.g., 24 hours to 7 days).
 - **Re-exposure/Challenge:** Re-stimulate with 2-AA (150 μM) or other pathogen-associated molecular patterns (PAMPs) like LPS or PGN for **6 hours**.
- **Readouts:**
 - **Cytokine Production:** Measure TNF- α , IL-1 β , and MCP-1 levels in supernatant by ELISA and/or their mRNA by qRT-PCR.
 - **NF- κ B Activity:** Use reporter cell lines (e.g., THP-1 Blue NF- κ B) or measure p65 nuclear translocation via immunoblotting.

Profiling Epigenetic Modifications (ChIP-qPCR) [1]

- **Objective:** To assess histone modification changes at specific gene promoters (e.g., *TNF*).
- **Methodology:**

- **Cross-linking & Sonication:** Fix cells with formaldehyde to cross-link proteins to DNA. Lyse cells and shear chromatin by sonication to fragments of 200–500 bp.
- **Immunoprecipitation:** Incubate chromatin with antibody against **H3K18ac**. Use normal IgG as a control. Protein A/G beads are used to pull down the antibody-chromatin complex.
- **Washing, Elution & Reverse Cross-linking:** Stringently wash beads, elute complexes, and reverse cross-links to free DNA.
- **DNA Purification & Analysis:** Purify DNA and analyze by qPCR using primers specific to the promoter region of the gene of interest (e.g., *TNF*). Calculate enrichment relative to input DNA and IgG control.

Assessing HDAC1 Specificity with Inhibitors [1]

- **Inhibitors:**
 - **MS-275 (Entinostat):** A preferential HDAC1 inhibitor.
 - **Trichostatin A (TSA):** Inhibitor of Class I/II HDACs.
 - **Valproic Acid (VPA):** Inhibitor of most Class I/II HDACs.
- **Protocol:** Pre-treat cells with the HDAC inhibitor for 1-2 hours before and during the 2-AA tolerization protocol. The restoration of pro-inflammatory cytokine production upon challenge indicates the involvement of HDACs, and the efficacy of MS-275 points specifically to **HDAC1**.

The research reveals that 2-AA-induced tolerance is a multifaceted process. Beyond the direct epigenetic silencing of immune genes, the metabolic reprogramming of macrophages through the **PGC-1 α /ERR α axis** creates a bioenergetic deficit that further cripples the immune response [3]. This combined **epigenetic-metabolic axis** presents a sophisticated bacterial strategy for host manipulation.

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References

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